molecular formula C27H37FO6 B13157720 Betamethasone21-Valerate

Betamethasone21-Valerate

Cat. No.: B13157720
M. Wt: 476.6 g/mol
InChI Key: FEROCCAEIIKMJT-YPDDTXEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betamethasone 21-valerate is a synthetic glucocorticoid ester, specifically the 21-valerate ester of betamethasone. It is widely used in dermatology for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly found in topical formulations such as creams, ointments, and lotions, and is used to treat various inflammatory skin conditions like eczema and psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-valerate involves the esterification of betamethasone with valeric acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the production of betamethasone 21-valerate follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and quantify impurities .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 21-valerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Betamethasone Alcohol
  • Valeric Acid
  • Other oxidized derivatives

Mechanism of Action

Betamethasone 21-valerate is often compared with other glucocorticoid esters such as:

  • Betamethasone 17-valerate
  • Betamethasone 17,21-dipropionate
  • Betamethasone disodium phosphate

Uniqueness: Betamethasone 21-valerate is unique due to its specific esterification at the 21st position, which influences its pharmacokinetic properties and potency. Compared to betamethasone 17-valerate, it has a different lipophilicity profile, affecting its absorption and distribution in the skin .

Comparison with Similar Compounds

  • Betamethasone 17-valerate
  • Betamethasone 17,21-dipropionate
  • Betamethasone disodium phosphate

Properties

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26?,27-/m0/s1

InChI Key

FEROCCAEIIKMJT-YPDDTXEGSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.